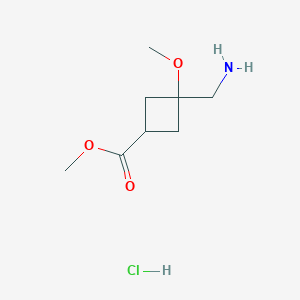

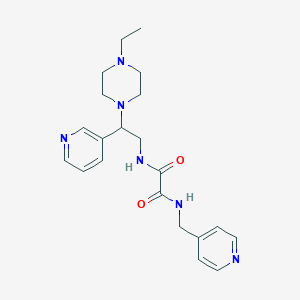

![molecular formula C17H11FN2O4 B2912503 5-{[2-(4-fluorophenoxy)phenyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione CAS No. 477856-88-5](/img/structure/B2912503.png)

5-{[2-(4-fluorophenoxy)phenyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-{[2-(4-Fluorophenoxy)phenyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione is a complex organic compound known for its wide array of applications in scientific research. It combines a pyrimidinetrione core with a fluorophenoxyphenyl group, resulting in unique chemical properties. This compound has been increasingly recognized for its potential utility in various fields.

Mechanism of Action

Target of Action

Similar compounds have been shown to targetNF-κB in colon cancer cells . NF-κB is a protein complex that controls transcription of DNA, cytokine production, and cell survival.

Mode of Action

It’s suggested that similar compounds may act by inactivating nf-κb, thereby inhibiting the antiapoptotic function of nf-κb and reducing the ability of cancer cells to grow .

Result of Action

The result of the compound’s action could potentially be the inhibition of cancer cell growth, as suggested by the potential inactivation of NF-κB . This could lead to apoptosis, or programmed cell death, in cancer cells.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-{[2-(4-fluorophenoxy)phenyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione typically involves a multi-step organic synthesis process. Key reaction steps include the formation of the pyrimidinetrione core followed by the introduction of the fluorophenoxyphenyl group through a series of nucleophilic substitution reactions. These reactions require precise control of temperature, pH, and catalysts to ensure optimal yield and purity.

Industrial Production Methods: On an industrial scale, the production of this compound may involve batch or continuous flow processes. Batch processes are favored for their flexibility, allowing for adjustments in reaction parameters, while continuous flow processes offer the advantage of scalability and consistency. The choice of method depends on the required production volume and purity specifications.

Chemical Reactions Analysis

Types of Reactions: The compound is known to undergo various chemical reactions including:

Oxidation: : Introduction of oxygen to form oxides.

Reduction: : Gain of electrons leading to a decrease in oxidation state.

Substitution: : Replacement of a functional group with another.

Common Reagents and Conditions: Common reagents used with this compound include strong oxidizing agents like potassium permanganate for oxidation reactions, reducing agents such as lithium aluminium hydride for reductions, and a variety of nucleophiles for substitution reactions. Standard reaction conditions often involve controlled temperatures ranging from -78°C to 150°C depending on the reaction type, and solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed: Major products vary based on the type of reaction:

Oxidation: : Formation of corresponding carboxylic acids.

Reduction: : Production of alcohols.

Substitution: : Various substituted pyrimidinetrione derivatives.

Scientific Research Applications

This compound finds applications across multiple research domains:

Chemistry: Used as a precursor for synthesizing more complex organic molecules and as a reagent in various organic reactions.

Biology: Explored for its potential as a bioactive molecule, often studied for interactions with enzymes and proteins.

Medicine: Investigated for potential therapeutic uses, including anti-inflammatory and anti-cancer properties due to its ability to interfere with specific biological pathways.

Industry: Applied in the development of advanced materials and in the formulation of specialty chemicals.

Comparison with Similar Compounds

Similar Compounds: Some compounds with similar structures and functions include:

5-{[2-(4-bromophenoxy)phenyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione

5-{[2-(4-chlorophenoxy)phenyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione

Uniqueness: The unique aspect of 5-{[2-(4-fluorophenoxy)phenyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione lies in its fluorine substitution, which can significantly alter its chemical reactivity and biological activity compared to its bromine and chlorine counterparts. This fluorine atom contributes to increased lipophilicity and potential binding affinity with biological targets.

Listing Similar Compounds:That covers the spectrum! Anything you'd like more detail on?

Properties

IUPAC Name |

5-[[2-(4-fluorophenoxy)phenyl]methylidene]-1,3-diazinane-2,4,6-trione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11FN2O4/c18-11-5-7-12(8-6-11)24-14-4-2-1-3-10(14)9-13-15(21)19-17(23)20-16(13)22/h1-9H,(H2,19,20,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXJFKOBVHIVSML-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=C2C(=O)NC(=O)NC2=O)OC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11FN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(4-Fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2912422.png)

![methyl 4-[4-(2H-1,2,3-triazol-2-yl)piperidine-1-carbonyl]benzoate](/img/structure/B2912423.png)

![2-[(2-chlorobenzyl)sulfanyl]-N-(2-chlorophenyl)acetamide](/img/structure/B2912427.png)

![2-(4-fluorophenyl)-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2912430.png)

![2,2,2-Trifluoro-1-[4-(2-hydroxyethyl)piperazin-1-yl]ethanone](/img/structure/B2912432.png)

![3-{[1-(4-methylphenyl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl]amino}propan-1-ol](/img/structure/B2912434.png)